4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
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Overview
Description
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. For instance, the use of piperidine and methoxyphenyl derivatives under controlled temperature and pressure conditions is essential .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Shares the oxadiazole ring but differs in the piperidine substitution.
Trans-4-(4-Methoxyphenyl)-3-buten-2-one: Contains a methoxyphenyl group but lacks the oxadiazole ring.
Uniqueness
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H28N4O5S |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-piperidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C24H28N4O5S/c1-32-20-12-8-18(9-13-20)24-26-23(33-27-24)7-5-6-22(29)25-19-10-14-21(15-11-19)34(30,31)28-16-3-2-4-17-28/h8-15H,2-7,16-17H2,1H3,(H,25,29) |
InChI Key |
NBHJKGAMDYNBQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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